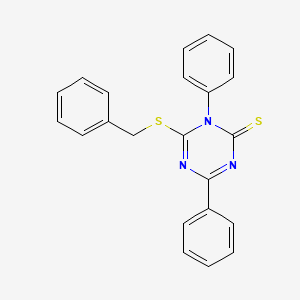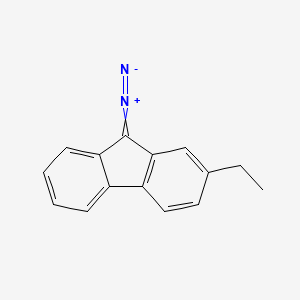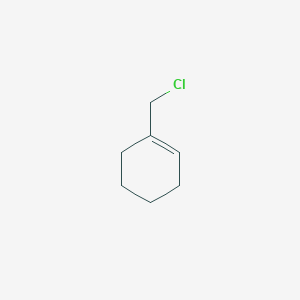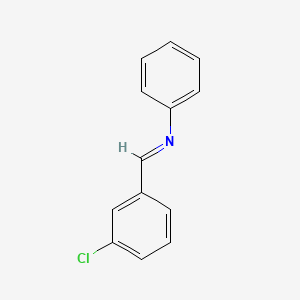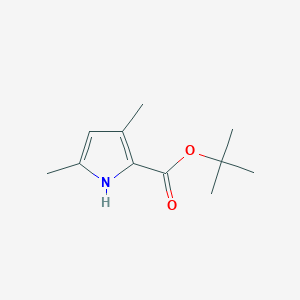
6-(4,6-Dimethoxy-1,3,5-triazin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4,6-Dimethoxy-1,3,5-triazin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable tool for researchers and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,6-Dimethoxy-1,3,5-triazin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one typically involves the reaction of 4,6-dimethoxy-1,3,5-triazine with cyclohexa-2,4-dien-1-one under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4,6-Dimethoxy-1,3,5-triazin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
6-(4,6-Dimethoxy-1,3,5-triazin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(4,6-Dimethoxy-1,3,5-triazin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 6-(4,6-Dimethoxy-1,3,5-triazin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one include other triazine derivatives, such as:
- 4,6-Dimethoxy-1,3,5-triazine
- 2,4-Diamino-6-chloro-1,3,5-triazine
- 2,4,6-Trichloro-1,3,5-triazine
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its combination of triazine and cyclohexa-2,4-dien-1-one moieties provides distinct reactivity and properties compared to other similar compounds.
Propriétés
Numéro CAS |
33978-98-2 |
|---|---|
Formule moléculaire |
C11H11N3O3 |
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
2-(4,6-dimethoxy-1,3,5-triazin-2-yl)phenol |
InChI |
InChI=1S/C11H11N3O3/c1-16-10-12-9(13-11(14-10)17-2)7-5-3-4-6-8(7)15/h3-6,15H,1-2H3 |
Clé InChI |
LFIDDKRBALSCLH-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=NC(=N1)C2=CC=CC=C2O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




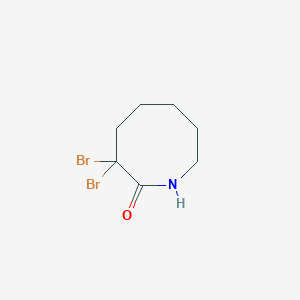

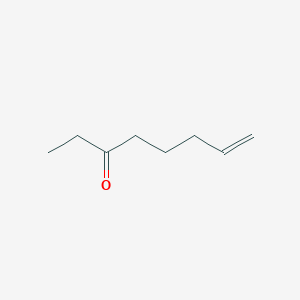
![2-[(2-Methylprop-2-en-1-yl)sulfanyl]aniline](/img/structure/B14681485.png)

![Methyl phenanthro[3,4-d][1,3]dioxole-6-carboxylate](/img/structure/B14681488.png)
